molecular formula C22H21ClN6O3 B2360717 5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112307-77-3

5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2360717
CAS RN: 1112307-77-3
M. Wt: 452.9
InChI Key: XMLPYAUGGJMGHL-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
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Scientific Research Applications

Industrial and Pharmaceutical Applications

5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide, as part of the amino-1,2,4-triazoles class, is a significant raw material in fine organic synthesis. Its derivatives are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They also find use in creating heat-resistant polymers, products with fluorescent properties, and ionic liquids, which have applications in applied sciences, biotechnology, energy, and chemistry. The substances derived from amino-1,2,4-triazoles are particularly prominent in agriculture for producing various insecticides, fungicides, and plant growth regulators. In the pharmaceutical sector, these derivatives are instrumental in manufacturing drugs like furazonal, thiotriazoline, and cardiotril, which have antimicrobial and cardioprotective properties (Nazarov et al., 2021).

Versatility in Biological Activities

The triazole class, including compounds such as 5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide, exhibits a broad spectrum of biological activities. These compounds have been extensively studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The triazoles have been of interest due to their structural variations and extensive therapeutic potential. Notably, their anti-tumoral and antimicrobial activities have been highlighted in recent studies, reflecting their significant role in medicinal chemistry (Ferreira et al., 2013).

Reactivity of Triazole Derivatives

The reactivity and chemical transformations of triazole derivatives, such as 1,2,4-triazole-3-thione derivatives, have been subject to extensive research. These compounds exhibit high antioxidant and antiradical activity, beneficial in cases of high radiation exposure. They have been compared with biogenic amino acids like cysteine, due to their free SH-group, indicating their potential in biochemical processes and patient recovery post-high radiation doses (А. G. Kaplaushenko, 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, a class inclusive of 5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide, offer significant insights into their chemical and biological properties. These derivatives exhibit a wide range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others. The exploration of 4-phosphorylated derivatives is crucial for developing synthetic drugs and understanding the compounds' biological functionalities (Abdurakhmanova et al., 2018).

properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-3-31-17-10-4-14(5-11-17)22-26-18(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-16-8-6-15(23)7-9-16/h4-11H,3,12,24H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLPYAUGGJMGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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